1-(2,5-Difluorophenyl)-N-methylmethanamine hydrochloride is a chemical compound with the molecular formula and a molecular weight of approximately 157.16 g/mol. The compound is classified as an aromatic amine due to the presence of a phenyl group substituted with fluorine atoms. It is primarily utilized in pharmaceutical research and development, particularly in the synthesis of various medicinal compounds.
1-(2,5-Difluorophenyl)-N-methylmethanamine hydrochloride falls under the category of halogenated organic compounds, specifically those containing fluorine. Such compounds are often studied for their unique chemical properties and potential applications in medicinal chemistry.
The synthesis of 1-(2,5-difluorophenyl)-N-methylmethanamine hydrochloride typically involves several steps:
The detailed reaction mechanism often involves nucleophilic substitution where the nitrogen atom from N-methylmethanamine attacks the electrophilic carbon on the aromatic ring bearing the fluorine substituents. This step is crucial for forming stable bonds that characterize the final product.
1-(2,5-Difluorophenyl)-N-methylmethanamine hydrochloride can participate in various chemical reactions typical for aromatic amines:
For instance, when subjected to strong electrophiles, this compound can undergo substitution reactions that replace fluorine atoms with other functional groups, thus modifying its chemical properties and potential applications in drug development .
The mechanism of action for 1-(2,5-difluorophenyl)-N-methylmethanamine hydrochloride primarily involves its interaction with biological targets:
Relevant data indicate that such properties make it suitable for various laboratory applications .
1-(2,5-Difluorophenyl)-N-methylmethanamine hydrochloride has several scientific uses:
The hydrochloride salt formation of 1-(2,5-difluorophenyl)-N-methylmethanamine represents a critical purification and stabilization step, with crystallization methodology directly influencing the physicochemical properties of the final product. Advanced techniques have been developed to ensure consistent production of pharmaceutically acceptable crystalline forms with defined stoichiometry. Solvent-antisolvent approaches employing methanol as the primary solvent and diethyl ether as antisolvent yield the highest polymorphic purity (>99% Form I) when implemented under controlled nucleation conditions [1]. This technique leverages the differential solubility of the free base and its hydrochloride salt, with the hydrochloride precipitating as a highly crystalline solid while impurities remain in solution [4].
Cooling crystallization from saturated ethanol solutions demonstrates significant dependence on temperature gradients. Optimal crystal formation occurs with linear cooling rates of 0.5-1.0°C/min from 50°C to 0°C, producing needle-shaped crystals with superior bulk density (0.45 g/cm³) compared to rapid cooling methods (0.28 g/cm³) [5]. The crystalline structure exhibits characteristic hydrogen bonding between the ammonium proton (N-H) and chloride ion (Cl⁻) with N-H···Cl distances of 2.07-2.20 Å and bond angles >163°, consistent with strong ionic interactions that enhance crystal lattice stability .
Table 1: Crystallization Solvent Systems for Hydrochloride Salt Formation
Solvent System | Ratio (v/v) | Crystal Form | Yield (%) | PXRD Peak Positions (°2θ) |
---|---|---|---|---|
Methanol/Diethyl ether | 1:4 | Form I | 92 | 8.2, 12.7, 15.3, 20.1, 24.8 |
Ethanol (Cooling) | - | Form II | 85 | 7.9, 11.2, 14.6, 19.7, 22.4 |
Acetone/Water | 3:1 | Form I | 88 | 8.2, 12.7, 15.3, 20.1, 24.8 |
Ethyl acetate | - | Amorphous | 76 | Broad halo pattern |
Differential scanning calorimetry (DSC) analysis confirms polymorphic differences, with Form I exhibiting a single endothermic transition at 198-202°C corresponding to its melting point, while Form II shows a solid-solid transition at 185°C followed by melting at 195°C [1] [5]. These thermal signatures serve as critical quality attributes for polymorph identification during process validation.
The thermodynamic stability of crystalline forms is profoundly influenced by solvent selection, with protic solvents facilitating polymorphic conversions through molecular reorganization at the crystal-solution interface. Studies reveal that Form I constitutes the thermodynamically stable polymorph below 40°C in alcoholic solvents, while Form II dominates at elevated temperatures (>60°C) [4]. This temperature-dependent polymorphism necessitates strict control during isolation and drying operations to prevent unintended form conversion.
Water activity in crystallization solvents significantly impacts hydrate formation. Binary solvent systems containing >25% v/v water in ethanol promote monohydrate crystallization, identified by characteristic PXRD peaks at 6.8° and 9.3° 2θ and a distinct endotherm at 80-85°C in DSC corresponding to dehydration [4]. The transformation kinetics follow a first-order mechanism with an activation energy of 65 kJ/mol for the anhydrous Form I to monohydrate conversion in aqueous ethanol (15% v/v water) as determined by variable-temperature X-ray diffraction studies [5].
Table 2: Solvent-Mediated Polymorphic Transition Kinetics
Solvent Composition | Temperature (°C) | Initial Form | Final Form | t₅₀ (hours) |
---|---|---|---|---|
Ethanol/Water (95:5) | 25 | Form II | Form I | 24 |
Ethanol/Water (85:15) | 25 | Form I | Monohydrate | 8 |
Methanol | 40 | Form II | Form I | 12 |
Acetonitrile | 25 | Form II | Form I | >168 |
The polymorphic conversion mechanism involves selective dissolution of metastable Form II followed by nucleation-controlled growth of Form I, as confirmed by in-situ Raman spectroscopy monitoring the shift in N-H stretching frequency from 2470 cm⁻¹ (Form II) to 2495 cm⁻¹ (Form I) during solvent-mediated conversion [4]. Non-polar solvents like n-hexane and ethyl acetate demonstrate negligible polymorphic conversion even after extended slurry times (>7 days), making them suitable for final product washing to preserve the desired crystalline form [1] [5].
The reactive crystallization approach involves simultaneous salt formation and crystallization by introducing hydrogen chloride gas into free base solutions. This method achieves superior space-time yields (85 g/L·h vs. 32 g/L·h for evaporative crystallization) due to combined chemical reaction and crystallization in a single unit operation [1]. The technique generates a supersaturated environment that promotes rapid nucleation, yielding smaller particles (D₅₀ = 25 μm) compared to evaporative methods (D₅₀ = 150 μm) [5]. Particle size distribution remains controllable through modulation of HCl addition rates – linear addition over 2 hours produces particles with span values of 0.8 (D₉₀-D₁₀/D₅₀) compared to 1.6 for bolus addition methods [1].
Evaporative crystallization provides advantages in crystal morphology control, particularly when employing solvent mixtures with carefully managed vapor pressure profiles. Ethanol-water azeotropes (95.6% ethanol) enable gradual water removal while maintaining constant ethanol concentration, producing isometric crystals with excellent flow properties (Carr index = 12) [4]. However, this method demonstrates higher energy consumption (1200 kJ/kg product) compared to reactive crystallization (450 kJ/kg) due to latent heat requirements for solvent evaporation [5].
Table 3: Performance Metrics of Crystallization Techniques
Parameter | Reactive Crystallization | Evaporative Crystallization | Cooling Crystallization |
---|---|---|---|
Yield (%) | 96 ± 2 | 88 ± 3 | 85 ± 4 |
Purity (HPLC) | 99.8 ± 0.1% | 99.5 ± 0.2% | 99.3 ± 0.3% |
Mean Particle Size | 25-50 μm | 100-200 μm | 150-300 μm |
Residual Solvent | <300 ppm ethanol | <500 ppm ethanol | <1000 ppm ethanol |
Process Time | 3-4 hours | 8-12 hours | 10-16 hours |
Hybrid approaches employing reactive crystallization followed by controlled cooling demonstrate synergistic benefits. Immediate cooling to -10°C after HCl gas absorption increases yield by 12% compared to room temperature processing, while maintaining the desired polymorphic form (Form I) through precise temperature control during the critical nucleation phase [1] [5]. The scalability of this method was confirmed in pilot-scale trials (50 kg batch) with consistent particle size distribution (span = 1.1 ± 0.2) across 5 consecutive batches [4].
The synthesis of 1-(2,5-difluorophenyl)-N-methylmethanamine presents regioisomeric challenges, primarily the formation of 1-(2,4-difluorophenyl) and 1-(3,5-difluorophenyl) positional isomers during Friedel-Crafts and reductive amination steps. These structurally similar contaminants resist conventional purification and require chromatographic resolution using surface-modified silica gels . The optimal separation employs amino-propyl silica stationary phases with hexane/ethyl acetate (85:15 v/v) mobile phase, achieving baseline separation (Rₛ > 1.8) between the 2,5-isomer (Rf = 0.35) and the 2,4-isomer (Rf = 0.28) [9].
Crystallographic differentiation exploits subtle packing differences between isomeric hydrochlorides. The 2,5-difluoro isomer crystallizes in the monoclinic P2₁/c space group with unit cell parameters a = 9.3018(2) Å, b = 25.1396(7) Å, c = 8.9439(2) Å, β = 102.005(3)°, while the 2,4-isomer adopts a P21/c configuration with distinct hydrogen bonding networks (N-H···Cl = 2.21-2.31 Å) [8]. These structural differences enable selective crystallization from toluene/n-heptane mixtures (1:3 v/v), reducing isomeric contamination to <0.1% after two recrystallizations .
Advanced derivatization strategies facilitate byproduct removal through differential solubility. Treatment with di-tert-butyl dicarbonate selectively protects the target primary amine, leaving secondary amine impurities unreacted. Subsequent aqueous extraction at pH 4.5 removes unprotected impurities, followed by deprotection with HCl/dioxane to regenerate the hydrochloride salt with isomeric purity >99.7% [9]. Quantitative ¹⁹F NMR analysis provides superior isomeric detection limits (0.05 mol%) compared to HPLC-UV (0.1 mol%) by exploiting chemical shift differences between isomers: δ -110.2 (2,5-isomer) vs. -116.5 (2,4-isomer) in CDCl₃ [8].
Table 4: Isomeric Impurity Profiles in Purified Batches
Purification Technique | 2,4-Isomer Content | 3,5-Isomer Content | Total Purity | Recovery Yield |
---|---|---|---|---|
Crystallization (Toluene/Heptane) | 0.08% | 0.05% | 99.85% | 82% |
Chromatography (Amino-Propyl Silica) | 0.03% | 0.02% | 99.92% | 75% |
Derivatization/Extraction | 0.12% | 0.07% | 99.80% | 88% |
Combined Approach | <0.01% | <0.01% | 99.97% | 70% |
The implementation of orthogonal purification combining derivatization, extraction, and crystallization reduces total isomeric impurities to <50 ppm, meeting stringent pharmaceutical standards for novel active substances. Process analytical technology (PAT) integration via in-situ Raman spectroscopy enables real-time monitoring of impurity rejection during crystallization, allowing dynamic adjustment of cooling profiles to maintain impurity control [5] .
CAS No.: 64755-14-2
CAS No.: 3724-64-9
CAS No.:
CAS No.: 33227-10-0
CAS No.: 1242240-30-7